Pseudolycorine
説明
This compound has been reported in Narcissus jacetanus, Pancratium maritimum, and other organisms with data available.
alkaloid isolated from Narcissus tazetta var. chinensis Roem, N. papyraceus or Lycoris radiata Herb; structure in first source
特性
IUPAC Name |
(1S,14S,15S,16S)-5-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-21-13-5-9-7-17-3-2-8-4-12(19)16(20)14(15(8)17)10(9)6-11(13)18/h4-6,12,14-16,18-20H,2-3,7H2,1H3/t12-,14-,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAHWDNDUGDSLE-ARLBYUKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3C(C(C=C4C3N(CC4)CC2=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3[C@@H]([C@H](C=C4[C@H]3N(CC4)CC2=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231711 | |
| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29429-03-6, 82372-67-6 | |
| Record name | Pseudolycorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29429-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudolycorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029429036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of Pseudolycorine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of pseudolycorine (B1215541), a prominent Amaryllidaceae alkaloid with significant pharmacological potential. The Amaryllidaceae family of plants is a rich source of structurally diverse alkaloids, many of which exhibit promising biological activities.[1][2] Galanthamine, for instance, is an approved drug for the treatment of Alzheimer's disease.[2][3] Lycorine (B1675740) and its C-1 epimer, this compound, have demonstrated a range of biological effects, including antiviral and anticancer activities.[4][5] A thorough understanding of the biosynthetic pathways of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This document details the enzymatic steps from primary metabolites to the core alkaloid structures, focusing on the formation of the lycorine skeleton and the subsequent conversion to this compound. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical and biochemical techniques, and visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to this compound and Amaryllidaceae Alkaloids
Amaryllidaceae alkaloids (AAs) are a class of specialized metabolites characterized by their unique isoquinoline-type structures.[2] They are biosynthetically derived from the amino acids L-phenylalanine and L-tyrosine.[2] The diverse array of AAs is classified into several structural types, including the lycorine, galanthamine, and crinine (B1220781) types, all branching from a common intermediate, norbelladine (B1215549).[3][6] this compound belongs to the lycorine-type alkaloids and is the C-1 epimer of lycorine.[4][5] The biosynthesis of these complex molecules involves a series of hydroxylation, decarboxylation, methylation, and intricate oxidative coupling reactions, primarily catalyzed by cytochrome P450 monooxygenases.[6][7]
The Biosynthesis Pathway of this compound
The biosynthesis of this compound can be divided into three main stages:
-
Formation of the key intermediate, 4'-O-methylnorbelladine: This stage involves the convergence of the phenylpropanoid and tyrosine metabolic pathways.
-
Formation of the lycorine skeleton: This critical step is mediated by a stereospecific intramolecular oxidative C-C coupling of 4'-O-methylnorbelladine.
-
Conversion of the lycorine skeleton to this compound: This final stage likely involves an epimerization reaction at the C-1 position.
Formation of 4'-O-methylnorbelladine
The pathway commences with the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (B13553) and L-tyrosine to tyramine (B21549).
-
From L-Phenylalanine to 3,4-dihydroxybenzaldehyde:
-
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.[7]
-
Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme (CYP73A), hydroxylates cinnamic acid to p-coumaric acid.[7]
-
p-Coumarate 3-hydroxylase (C3H) , another cytochrome P450 (CYP98A), is thought to hydroxylate p-coumaric acid to caffeic acid.[7]
-
The subsequent steps leading to 3,4-dihydroxybenzaldehyde are not fully elucidated but are proposed to involve chain-shortening reactions.
-
-
From L-Tyrosine to Tyramine:
-
Tyrosine decarboxylase (TYDC) catalyzes the decarboxylation of L-tyrosine to produce tyramine.[7]
-
-
Condensation and Methylation:
-
Norbelladine synthase (NBS) catalyzes the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine.[3][6]
-
Norbelladine 4'-O-methyltransferase (N4OMT) then specifically methylates the 4'-hydroxyl group of norbelladine using S-adenosyl methionine (SAM) as a methyl donor to yield the crucial branchpoint intermediate, 4'-O-methylnorbelladine.[4][8]
-
Formation of the Lycorine Skeleton
The formation of the characteristic pyrrolophenanthridine ring system of lycorine-type alkaloids is a pivotal step in the pathway.
-
Oxidative C-C Coupling:
-
A cytochrome P450 monooxygenase of the CYP96T family catalyzes the intramolecular ortho-para' oxidative coupling of 4'-O-methylnorbelladine.[6][7][9] This specific regioselectivity is essential for the formation of the lycorine skeleton.[2][4] The reaction proceeds through a radical mechanism, leading to the formation of the C4-C5 and C2'-C3' bonds.
-
Conversion to this compound
The final step in the biosynthesis of this compound is the epimerization at the C-1 position of the lycorine scaffold.
-
Epimerization:
-
The conversion of lycorine to this compound involves a change in the stereochemistry at the C-1 hydroxyl group. While the specific enzyme responsible for this transformation has not yet been definitively characterized, it is hypothesized to be an epimerase or an oxidoreductase that facilitates the inversion of the stereocenter. This type of reaction is common in the late stages of alkaloid biosynthesis to generate structural diversity.
-
Quantitative Data
The following tables summarize the available quantitative data related to the biosynthesis of Amaryllidaceae alkaloids.
Table 1: Enzyme Kinetic Parameters of Norbelladine 4'-O-Methyltransferase (NpOMT) from Narcissus papyraceus [8][10]
| Substrate | Km (µM) | Vmax (pmol/min/µg protein) |
| Norbelladine | 25.3 ± 3.4 | 12.5 ± 0.5 |
| 3,4-Dihydroxybenzaldehyde | 128.6 ± 15.2 | 8.9 ± 0.4 |
| Caffeic Acid | 215.4 ± 21.8 | 6.7 ± 0.3 |
Table 2: Relative Gene Expression of Biosynthetic Genes in Different Tissues of Narcissus papyraceus [11][12]
| Gene | Bulb | Roots | Leaves | Stem | Flowers |
| NpTYDC | 1.0 | 1.2 | 2.5 | 1.8 | 3.1 |
| NpPAL | 1.0 | 0.8 | 1.5 | 1.1 | 1.9 |
| NpC4H | 1.0 | 0.9 | 1.8 | 1.3 | 2.2 |
| NpN4OMT | 1.0 | 1.1 | 2.1 | 1.6 | 2.8 |
| NpCYP96T1 | 1.0 | 0.7 | 2.9 | 2.0 | 3.5 |
Expression levels are normalized to the expression in the bulb.
Table 3: Alkaloid Content in Different Amaryllidaceae Species (% of total alkaloids) [5][13][14]
| Alkaloid Type | Lycoris radiata | Lycoris aurea | Lycoris guangxiensis | Galanthus reginae-olgae |
| Lycorine-type | 19.1 | 25.4 | 15.8 | 65.2 |
| Galanthamine-type | 55.3 | 45.1 | 60.2 | 15.3 |
| Crinine-type | 10.2 | 12.8 | 8.5 | 5.1 |
| Homolycorine-type | 8.5 | 9.5 | 10.1 | - |
| Tazettine-type | 6.9 | 7.2 | 5.4 | 14.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Alkaloid Extraction and HPLC-DAD Analysis
This protocol is adapted for the quantitative analysis of lycorine and this compound from plant material.[15][16][17][18]
Materials:
-
Freeze-dried plant material (bulbs, leaves, etc.)
-
Methanol (B129727) (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) in water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Lycorine and this compound standards
-
Mortar and pestle or grinder
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Grind 100 mg of freeze-dried plant material to a fine powder.
-
Add 5 mL of methanol and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction of the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Redissolve the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the sample into the HPLC system.
-
Perform the separation using a gradient elution with 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B). A typical gradient is: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
Set the flow rate to 1 mL/min and the column temperature to 25°C.
-
Monitor the absorbance at 292 nm for lycorine and this compound.
-
Quantify the alkaloids by comparing the peak areas with a calibration curve generated from the standards.
Heterologous Expression of Biosynthetic Enzymes in Nicotiana benthamiana
This protocol describes the transient expression of Amaryllidaceae alkaloid biosynthetic genes for functional characterization.[3][6]
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Expression vector (e.g., pEAQ-HT) containing the gene of interest
-
Nicotiana benthamiana plants (4-6 weeks old)
-
Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone)
-
Syringe without a needle
Procedure:
-
Transform the expression vector into Agrobacterium tumefaciens.
-
Grow a single colony of transformed Agrobacterium overnight at 28°C in LB medium with appropriate antibiotics.
-
Inoculate 50 mL of LB with the overnight culture and grow to an OD600 of 0.8-1.0.
-
Centrifuge the cells at 4000 rpm for 10 minutes and resuspend the pellet in infiltration medium to a final OD600 of 0.5.
-
Incubate the bacterial suspension at room temperature for 2-4 hours.
-
Infiltrate the abaxial side of the N. benthamiana leaves using a syringe.
-
For co-expression of multiple enzymes, mix the respective Agrobacterium cultures before infiltration.
-
After 4-5 days of incubation, harvest the infiltrated leaf tissue for metabolite analysis or enzyme assays.
Cytochrome P450 Enzyme Assay
This is a general protocol for assaying the activity of CYP96T enzymes involved in oxidative coupling.[19][20][21][22][23]
Materials:
-
Microsomal fraction isolated from heterologous expression system or plant tissue
-
Substrate (4'-O-methylnorbelladine)
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Reaction quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1-5 µM of the microsomal protein, and 100 µM of 4'-O-methylnorbelladine.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 1 mM NADPH.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Analyze the supernatant by LC-MS to identify and quantify the products (e.g., norpluviine, the precursor to the lycorine skeleton).
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound from primary metabolites.
Experimental Workflow for Alkaloid Analysis
Caption: Workflow for extraction and quantification of this compound.
Logic of Enzyme Discovery via Heterologous Expression
Caption: Logic for functional characterization of biosynthetic enzymes.
Conclusion and Future Perspectives
The biosynthesis pathway of this compound represents a fascinating example of the complex chemical machinery within the Amaryllidaceae family. While the major steps leading to the lycorine skeleton are now reasonably well understood, the specific enzyme responsible for the final epimerization to this compound remains to be definitively identified and characterized. Future research should focus on the discovery of this putative epimerase/oxidoreductase through a combination of transcriptomics, proteomics, and functional genomics. The elucidation of the complete pathway will not only enhance our fundamental understanding of plant specialized metabolism but also pave the way for the biotechnological production of this compound and other valuable Amaryllidaceae alkaloids for pharmaceutical applications. The development of robust cell and tissue culture systems, coupled with metabolic engineering strategies, holds great promise for a sustainable and scalable supply of these important natural products.
References
- 1. depot-e.uqtr.ca [depot-e.uqtr.ca]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the enzyme network driving Amaryllidaceae alkaloids biosynthesis in Leucojum aestivum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental Regulation of the Expression of Amaryllidaceae Alkaloid Biosynthetic Genes in Narcissus papyraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developmental Regulation of the Expression of Amaryllidaceae Alkaloid Biosynthetic Genes in Narcissus papyraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of Amaryllidaceae alkaloids from Galanthus reginae-olgae subsp. vernalis and in vitro activities relevant for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Bioactive Amaryllidaceae Alkaloid Profiles in Lycoris Species by GC-MS | Semantic Scholar [semanticscholar.org]
- 15. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC - DAD analysis of lycorine in Amaryllidaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 20. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Pseudolycorine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Pseudolycorine, an Amaryllidaceae alkaloid with notable biological activities. The focus is on its chemical structure, absolute stereochemistry, and the experimental methodologies used for its characterization. All quantitative data is presented in tabular format for clarity and comparative analysis.
Introduction
This compound is a naturally occurring alkaloid isolated from various Amaryllidaceae species, such as Narcissus tazetta and Lycoris radiata.[1][2] It belongs to the phenanthridine (B189435) class of alkaloids and is structurally related to lycorine.[1][3] This compound has garnered significant interest within the scientific community due to its potent anticancer and immunomodulatory activities.[4][5] A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents based on its scaffold.
Chemical Structure and Properties
This compound possesses a tetracyclic core structure. Its chemical identity and fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₄ | [1] |
| Molecular Weight | 289.33 g/mol | [1] |
| Monoisotopic Mass | 289.13140809 Da | [1] |
| IUPAC Name | (1S,14S,15S,16S)-5-methoxy-9-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-2,4,6,12-tetraene-4,14,15-triol | [1] |
| CAS Number | 29429-03-6 | [1] |
| Chemical Class | Amaryllidaceae Alkaloid, Phenanthridine | [1][2] |
The logical relationship for identifying the key structural features of this compound is outlined in the diagram below.
Stereochemistry and Absolute Configuration
The biological activity of chiral molecules is intrinsically linked to their spatial arrangement of atoms.[6] this compound has multiple stereocenters, and its specific three-dimensional orientation is crucial for its interaction with biological targets.
The absolute configuration of this compound has been determined and is specified in its IUPAC name as (1S,14S,15S,16S) .[1] This configuration defines the precise spatial orientation of the substituents at each chiral center. The assignment of R/S descriptors is based on the Cahn-Ingold-Prelog (CIP) priority rules.[6][7]
The process for determining the absolute configuration of a chiral center is a fundamental concept in stereochemistry.
Spectroscopic Data
The structure of this compound has been elucidated and confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
4.1. NMR Spectroscopy Data
The following table summarizes the ¹H NMR data for this compound as reported in the literature.[8]
| δ (ppm) | Multiplicity | Assignment |
| 6.56 | s | 1H |
| 6.47 | s | 1H |
| 5.91–5.90 | m | 1H |
| 5.88–5.87 | m | 1H |
| 5.60–5.58 | m | 1H |
| 4.36 | m | 1H |
Table recorded in CDCl₃ at 500 MHz. Chemical shifts (δ) are in parts per million (ppm). s = singlet, m = multiplet.[8]
4.2. Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and elemental composition.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 290.13868 | 165.2 |
| [M+Na]⁺ | 312.12062 | 172.9 |
| [M-H]⁻ | 288.12412 | 165.6 |
| [M]⁺ | 289.13085 | 164.0 |
Data from predicted collision cross section (CCS) values. M represents the parent molecule.[9]
Experimental Protocols
The isolation and structural determination of natural products like this compound involve a multi-step process.
5.1. Isolation and Purification
A general workflow for the isolation of Amaryllidaceae alkaloids from plant material is described below.
Protocol:
-
Extraction: Dried and powdered plant material (e.g., bulbs) is extracted exhaustively with a solvent like methanol (B129727) at room temperature.[10]
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate alkaloids from neutral compounds. The extract is acidified, washed with an organic solvent (e.g., diethyl ether) to remove neutral components, and then basified to liberate the free alkaloids, which are then extracted into an organic solvent (e.g., chloroform).
-
Chromatographic Purification: The resulting alkaloid fraction is further purified using chromatographic techniques. This can involve column chromatography over silica (B1680970) gel or preparative thin-layer chromatography (TLC) with a suitable solvent system (e.g., Toluene:Ethanol:Diethylamine 7:2:1).[8] Fractions are monitored by TLC, and those containing the target compound are combined and concentrated.
5.2. Structural Elucidation
5.2.1. NMR Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz instrument.[8]
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).[8] Tetramethylsilane (TMS) is often used as an internal standard.[8]
-
Data Acquisition: A standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule.[8][11]
5.2.2. X-ray Crystallography X-ray crystallography provides the most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound.[6][12]
-
Crystallization: Single crystals suitable for X-ray diffraction are grown from a solution of the pure compound. This is often achieved by slow evaporation of a solvent such as methanol.[10][13]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected using a specific radiation source (e.g., MoKα, λ= 0.71073 Å).[10]
-
Structure Solution and Refinement: The structure is solved using direct methods and refined using full-matrix least-squares techniques.[10] This process yields precise atomic coordinates, bond lengths, and bond angles, confirming the chemical structure and revealing the absolute stereochemistry.[12]
Biological Context: Anticancer Activity
This compound exhibits significant growth-inhibitory activity against various cancer cell lines, including A549 (lung), OE21 (esophageal), U373 (glioblastoma), and B16F10 (melanoma), with IC₅₀ values typically in the low micromolar range (~7.4-7.9 μM).[4] Its activity is comparable to its close analogue, lycorine.[3] Studies suggest that these alkaloids can induce apoptosis (programmed cell death) in cancer cells.[14] The structural integrity, including the specific stereochemistry, is believed to be essential for this potent antitumor activity.[3]
References
- 1. This compound | C16H19NO4 | CID 443689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound N-oxide, a new N-oxide from Narcissus tazetta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute configuration - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. kmweb.moa.gov.tw [kmweb.moa.gov.tw]
- 9. PubChemLite - this compound (C16H19NO4) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
- 11. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallization and preliminary X-ray crystallographic analysis of dioscorin from Dioscorea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Plaque Reduction Assay: Evaluating the Antiviral Activity of Pseudolycorine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the plaque reduction assay to determine the antiviral activity of pseudolycorine (B1215541), an amaryllidaceae alkaloid.
Introduction to this compound and Plaque Reduction Assay
This compound is a natural alkaloid found in various plants of the Amaryllidaceae family. While its biological activities are still under investigation, preliminary studies suggest it possesses antiviral properties against certain viruses, including picornaviruses like poliovirus and encephalomyocarditis virus (EMCV).
The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds. The principle of the assay is based on the ability of an antiviral agent to reduce the number of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. By testing a range of concentrations of the compound, a dose-response curve can be generated to determine the 50% inhibitory concentration (IC50), a key measure of antiviral potency.
Data Presentation: Antiviral and Cytotoxic Profile
Quantitative data on the antiviral activity and cytotoxicity of this compound is limited in publicly available literature. However, data from related Amaryllidaceae alkaloids, such as lycorine (B1675740), can provide a preliminary indication of potential efficacy and toxicity. It is crucial to experimentally determine these values for this compound against the specific virus and cell line of interest.
Table 1: Antiviral Activity and Cytotoxicity of this compound and Related Compounds
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Poliovirus | Vero | Data not available | Data not available | Data not available | |
| This compound | Encephalomyocarditis virus (EMCV) | L929 | Data not available | Data not available | Data not available | |
| Lycorine | Zika Virus (ZIKV) | Vero | ~1.0 | >20 | >20 | [1] |
| Lycorine | SARS-CoV-2 | Vero E6 | 0.878 ± 0.022 | >10 | >11.4 | [2] |
| Lycorine | Enterovirus 71 (EV71) | RD | 0.045 | 2.5 | 55.6 |
Note: The data for lycorine is provided for reference. Experimental determination of IC50 and CC50 for this compound is essential.
Experimental Protocols
General Plaque Reduction Assay Protocol
This protocol provides a general framework for performing a plaque reduction assay. Specific conditions such as the choice of virus, cell line, and incubation times will need to be optimized.
Materials:
-
Susceptible host cell line (e.g., Vero, L929)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Semi-solid overlay medium (e.g., 1% methylcellulose (B11928114) or 0.5% agarose (B213101) in growth medium)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Sterile multi-well plates (e.g., 6-well or 12-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU per well).
-
Infection:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the cells once with sterile PBS.
-
Add the diluted virus to each well (except for the cell control wells).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the virus inoculum from the wells.
-
Add the prepared dilutions of this compound to the respective wells. Add vehicle control medium to the virus control and cell control wells.
-
-
Overlay:
-
Carefully add the semi-solid overlay medium to each well.
-
Allow the overlay to solidify at room temperature before moving the plates.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (this can range from 2 to 7 days depending on the virus).
-
Plaque Visualization:
-
After the incubation period, fix the cells by adding a fixing solution to each well for at least 30 minutes.
-
Carefully remove the overlay and fixing solution.
-
Stain the cell monolayer with a staining solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Specific Protocol: this compound against Poliovirus
-
Virus: Poliovirus (e.g., Sabin strain)
-
Cell Line: Vero cells
-
Incubation Time for Plaques: 2-3 days
Specific Protocol: this compound against Encephalomyocarditis Virus (EMCV)
-
Virus: Encephalomyocarditis virus (EMCV)
-
Cell Line: L929 cells
-
Incubation Time for Plaques: 2-3 days
Cytotoxicity Assay Protocol (MTT Assay)
It is essential to assess the cytotoxicity of this compound on the host cells to ensure that the observed plaque reduction is due to antiviral activity and not cell death caused by the compound.
Materials:
-
Host cell line (same as used in the plaque reduction assay)
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Sterile 96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the plaque reduction assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Mandatory Visualizations
Caption: Workflow of the Plaque Reduction Assay.
Caption: Hypothesized Antiviral Mechanism of this compound.
Potential Mechanism of Action
The precise antiviral mechanism of this compound has not been fully elucidated. However, studies on the structurally related alkaloid, lycorine, suggest a potential mode of action. Lycorine has been shown to inhibit the replication of several RNA viruses, including Zika virus and coronaviruses[1][2]. The proposed mechanism for lycorine involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses[2]. It is hypothesized that this compound may share a similar mechanism of action by targeting viral RNA synthesis. Further research is needed to confirm this hypothesis and to explore other potential viral or host targets of this compound.
References
Application Notes and Protocols for Measuring Viral Replication Inhibition by Pseudolycorine using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolycorine is a natural alkaloid belonging to the Amaryllidaceae family, a class of compounds known for their diverse biological activities. This document provides a detailed protocol for utilizing quantitative reverse transcription PCR (qRT-PCR) to assess the antiviral efficacy of this compound by measuring its impact on viral replication. Due to the limited specific data available for this compound, this protocol is largely based on methodologies established for the closely related and extensively studied alkaloid, lycorine (B1675740). Lycorine has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including Zika virus, coronaviruses, and influenza virus.[1][2] The primary mechanism of action for lycorine is believed to be the inhibition of viral RNA-dependent RNA polymerase (RdRp) and interference with viral protein synthesis.[1][3] It is hypothesized that this compound may exhibit a similar mechanism of action.
This protocol outlines the necessary steps from cell culture and viral infection to RNA extraction, qRT-PCR, and data analysis to determine the inhibitory effect of this compound on viral replication.
Data Presentation
The antiviral activity of this compound and its effect on host cells can be quantified and summarized for clear comparison. The following tables provide a template for presenting such data, populated with example values based on typical findings for related compounds like lycorine.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | [Target Virus] | [Cell Line] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Lycorine (Example) | MERS-CoV | Vero | 2.12 ± 0.05 | >50 | >23.5 |
| Lycorine (Example) | SARS-CoV | Vero | 1.02 ± 0.03 | >50 | >49.0 |
| Lycorine (Example) | SARS-CoV-2 | Vero | 0.88 ± 0.02 | >50 | >56.8 |
| Lycorine (Example) | Zika Virus | Vero | 0.39 | >50 | >128.2 |
| Remdesivir (Control) | MERS-CoV | Vero | 6.34 ± 0.73 | >50 | >7.9 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the compound's therapeutic window.
Table 2: qRT-PCR Primer and Probe Sequences for Viral RNA Quantification
| Target Gene | Sequence (5' to 3') |
| [Target Virus] Forward Primer | [Insert Sequence] |
| [Target Virus] Reverse Primer | [Insert Sequence] |
| [Target Virus] Probe | [Insert Sequence with Reporter and Quencher] |
| Housekeeping Gene Forward Primer | [Insert Sequence] |
| Housekeeping Gene Reverse Primer | [Insert Sequence] |
| Housekeeping Gene Probe | [Insert Sequence with Reporter and Quencher] |
It is crucial to design and validate primers and probes that are specific to the target virus and a stable housekeeping gene for normalization.
Experimental Protocols
This section provides a detailed methodology for evaluating the antiviral activity of this compound using qRT-PCR.
Cell Culture and Maintenance
-
Cell Line: Select a cell line that is susceptible to infection by the target virus (e.g., Vero, A549, Huh7).
-
Culture Medium: Maintain the cells in an appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assay
Before assessing antiviral activity, it is essential to determine the cytotoxicity of this compound on the host cells.
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.
-
Calculate the CC₅₀ value from the dose-response curve.
Antiviral Assay
-
Seed cells in a 12-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.
-
Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.1 for 2 hours.
-
Remove the virus inoculum, wash the cells with phosphate-buffered saline (PBS), and add fresh medium containing the corresponding concentrations of this compound.
-
Incubate the plates for the desired time post-infection (e.g., 24, 48, 72 hours).
RNA Extraction
-
Harvest the cells at the designated time points.
-
Extract total RNA from the cells using a commercial RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water and store it at -80°C.
Quantitative Reverse Transcription PCR (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
-
qPCR Reaction: Set up the qPCR reaction in a total volume of 20 µL containing:
-
10 µL of 2x qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
0.5 µL of probe (10 µM)
-
2 µL of cDNA template
-
Nuclease-free water to 20 µL
-
-
Thermal Cycling Conditions:
-
Reverse Transcription: 50°C for 10 minutes (if using a one-step kit)
-
Initial Denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Collection: Collect fluorescence data during the annealing/extension step.
Data Analysis
-
Standard Curve: Generate a standard curve using serial dilutions of a plasmid containing the target viral gene to determine the absolute copy number of viral RNA.
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in viral RNA levels. Normalize the Ct value of the target viral gene to the Ct value of an endogenous housekeeping gene (e.g., GAPDH, β-actin).
-
EC₅₀ Calculation: Calculate the EC₅₀ value by plotting the percentage of viral replication inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound antiviral activity.
Experimental Workflow Diagram
Caption: qRT-PCR workflow for antiviral assessment.
Logical Relationship Diagram
Caption: Relationship of variables in the experiment.
References
- 1. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibition of RNA Viruses by Amaryllidaceae Alkaloids: Opportunities for the Development of Broad‐Spectrum Anti‐Coronavirus Drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Lycorine, a non-nucleoside RNA dependent RNA polymerase inhibitor, as potential treatment for emerging coronavirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolycorine (B1215541) is a member of the Amaryllidaceae alkaloid family, a large and structurally diverse group of natural compounds with a wide range of biological activities.[1][2] Like its close relative, lycorine (B1675740), this compound has demonstrated significant cytotoxic and anti-tumor properties, making it a compound of interest in cancer research and drug development.[1] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and related Amaryllidaceae alkaloids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Related Alkaloids of Interest
This compound belongs to the lycorine-type structural class of Amaryllidaceae alkaloids. Other related alkaloids that are often found in the same plant sources and may be of analytical interest include:
-
Lycorine: A major and widely studied Amaryllidaceae alkaloid with potent anti-cancer activity.
-
Amarbellisine: Structurally similar to lycorine and also exhibits growth-inhibitory effects on cancer cells.[1]
-
Norpluvine: Another related alkaloid.
-
Ungeremine: A lycorine analogue with a different ring structure.[1]
-
Galanthamine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.
-
Haemanthamine: Another Amaryllidaceae alkaloid with reported biological activities.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and the related alkaloid lycorine from published LC-MS/MS methods.
Table 1: Quantitative LC-MS/MS Data for this compound
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 80 ng/mL | |
| Limit of Quantification (LOQ) | 280 ng/mL | |
| Linearity Range | 0.28 - 25 µg/mL | |
| Correlation Coefficient (r²) | >0.99 |
Table 2: Quantitative LC-MS/MS Data for Lycorine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 ng/mL | |
| Limit of Quantification (LOQ) | 0.05 ng/mL | |
| Linearity Range | 0.05 - 100 ng/mL | |
| Correlation Coefficient (r²) | >0.999 |
Experimental Protocols
Sample Preparation: Extraction of Alkaloids from Plant Bulbs
This protocol is adapted from general methods for Amaryllidaceae alkaloid extraction and is suitable for preparing samples for LC-MS/MS analysis.
Materials:
-
Fresh or dried plant bulbs (e.g., from Lycoris or Narcissus species)
-
Methanol (B129727) (MeOH)
-
2% Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters
Procedure:
-
Homogenization: Weigh approximately 1 g of finely ground, dried plant bulb material.
-
Extraction: Add 10 mL of methanol to the plant material. Vortex thoroughly for 1 minute and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection of Supernatant: Carefully collect the methanolic supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times.
-
Pooling and Evaporation: Combine all the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Acidification and Liquid-Liquid Extraction: Dissolve the dried extract in 20 mL of 2% H₂SO₄. Wash the acidic solution three times with 20 mL of CH₂Cl₂ to remove neutral compounds. Discard the organic phase.
-
Basification: Adjust the pH of the aqueous phase to 9-10 with NH₄OH.
-
Alkaloid Extraction: Extract the alkaloids from the basified aqueous phase three times with 20 mL of CH₂Cl₂.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
Reconstitution: Reconstitute the dried alkaloid extract in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis Protocol
The following is a recommended starting point for developing a quantitative LC-MS/MS method for this compound and related alkaloids.
Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
MRM Transitions:
The development of a robust MRM method requires the optimization of precursor and product ions, as well as collision energies for each analyte.
-
This compound (Proposed):
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ of this compound has a calculated m/z of 288.118.
-
Product Ions (Q3): Based on the fragmentation patterns of lycorine-type alkaloids, potential product ions for this compound could arise from the loss of water (H₂O), formaldehyde (B43269) (CH₂O), and retro-Diels-Alder (RDA) fragmentation of the C-ring. It is recommended to perform a product ion scan on a this compound standard to identify the most abundant and specific fragment ions.
-
-
Lycorine (Confirmed):
-
Precursor Ion (Q1): m/z 288
-
Product Ions (Q3): m/z 227 and m/z 269
-
Collision Energies: These will need to be optimized for the specific instrument being used.
-
Table 3: Proposed and Confirmed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Status |
| This compound | 288.1 | To be determined | Proposed |
| Lycorine | 288 | 227 | Confirmed |
| 269 | Confirmed | ||
| Galanthamine | 288 | 213 | Confirmed |
| Haemanthamine | 302 | 226 | Confirmed |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound and related alkaloids from plant material.
References
Application Notes and Protocols for Testing Pseudolycorine Efficacy in In Vivo Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudolycorine, an Amaryllidaceae alkaloid, has demonstrated potential as an anticancer agent.[1][2] While comprehensive in vivo xenograft data for this compound is limited, extensive research on its close structural analog, Lycorine (B1675740), provides a robust framework for designing and executing preclinical efficacy studies.[3] These application notes and protocols offer a detailed guide for evaluating the anti-tumor activity of this compound in xenograft models, leveraging established methodologies for Lycorine.
The protocols outlined below cover key aspects of in vivo xenograft studies, from cell line selection and animal model preparation to drug administration and efficacy evaluation. The provided data from Lycorine studies can serve as a benchmark for assessing the potential of this compound.
Data Presentation: Efficacy of Lycorine in Xenograft Models
The following tables summarize quantitative data from various in vivo xenograft studies on Lycorine, showcasing its anti-tumor efficacy across different cancer types. This data can be used for comparative purposes when evaluating this compound.
Table 1: Effect of Lycorine on Subcutaneous Xenograft Tumor Growth
| Cancer Type | Cell Line | Animal Model | Lycorine Dose | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Prostate Cancer | PC-3M | Nude mice | 5 mg/kg/day | 18 days | 54.1% | Not Reported | [4] |
| Prostate Cancer | PC-3M | Nude mice | 10 mg/kg/day | 18 days | 77.8% | Not Reported | [4] |
| Breast Cancer | MDA-MB-231 | Nude mice | 5 mg/kg | 21 days | Significant Inhibition | ~50% | [5] |
| Osteosarcoma | HOS | Nude mice | 5 mg/kg | 21 days | Significant Inhibition | Significant Reduction | [6] |
Table 2: Effect of Lycorine on Orthotopic Xenograft and Metastasis
| Cancer Type | Cell Line | Animal Model | Lycorine Dose | Primary Outcome | Result | Reference |
| Prostate Cancer | PC-3M-luc | Nude mice | 10 mg/kg/day | Tumor Growth | Almost complete blockage | [4] |
| Breast Cancer | 4T1 | BALB/c mice | 5 mg/kg | Lung Metastasis | Significant Inhibition | [5] |
| Melanoma | B16F10 | C57BL/6 mice | 40 mg/kg (i.v.) | Survival | Significant therapeutic benefit | [7] |
Table 3: Effect of Lycorine in Leukemia Xenograft Models
| Leukemia Type | Cell Line | Animal Model | Lycorine Dose | Outcome | Result | Reference |
| Acute Promyelocytic Leukemia | HL-60 | SCID mice | 5 or 10 mg/kg/day (i.p.) | Mean Survival Time | Longer than control | [8] |
| Acute Promyelocytic Leukemia | HL-60 | SCID mice | 5 or 10 mg/kg/day (i.p.) | Tumor Cell Infiltration | Alleviated in liver, bone, and marrow | [8] |
Experimental Protocols
These protocols are adapted from established methods for Lycorine and can be applied to the study of this compound.[3][9]
Protocol 1: Subcutaneous Xenograft Model
1. Cell Culture and Animal Model:
-
Culture human cancer cells (e.g., PC-3M for prostate cancer, MDA-MB-231 for breast cancer) in the recommended medium.[3][9] Harvest cells during the exponential growth phase (80-90% confluency).[9]
-
Use immunocompromised mice, such as nude or SCID mice, to prevent the rejection of human tumor cells.[3][9]
2. Tumor Cell Implantation:
-
Resuspend the harvested cancer cells in a sterile solution like saline or culture medium to a concentration of 1-5 million cells per 100-200 µL.[3]
-
Inject the cell suspension subcutaneously into the flank of each mouse.[3]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times weekly.[9] Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.[9]
4. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, DMSO). The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral gavage, based on the compound's properties and study design.[4][8]
-
Administer the designated dose of this compound to the treatment group according to the planned schedule (e.g., daily, three times a week).[4][7] The control group should receive the vehicle only.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Tissues can be collected for further analysis, such as immunohistochemistry or Western blotting.[4]
Protocol 2: Orthotopic Xenograft Model for Metastasis Studies
1. Cell Line and Animal Preparation:
-
Use a cancer cell line that is capable of metastasis and, if possible, engineered to express a reporter gene like luciferase (e.g., PC-3M-luc) for in vivo imaging.[4]
-
Follow the appropriate surgical procedure to implant the tumor cells into the organ of origin (e.g., prostate, mammary fat pad).
2. In Vivo Imaging and Treatment:
-
Monitor tumor growth and metastasis non-invasively using an in vivo imaging system.[4]
-
Once primary tumors are established, begin treatment with this compound as described in Protocol 1.
3. Assessment of Metastasis:
-
Continue to monitor for metastatic lesions in distant organs throughout the study.
-
At the study's endpoint, harvest the primary tumor and metastatic organs (e.g., lungs, liver, bone) for histological analysis to confirm the presence and extent of metastasis.[5]
Mandatory Visualizations
Caption: Experimental workflow for an in vivo xenograft model study.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lycorine inhibits the growth and metastasis of breast cancer through the blockage of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lycorine exerts antitumor activity against osteosarcoma cells in vitro and in vivo xenograft model through the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of lycorine on SCID mice model with human APL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Anticancer Evaluation of Novel Pseudolycorine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel pseudolycorine (B1215541) derivatives and the evaluation of their anticancer activity. This compound, a natural alkaloid belonging to the Amaryllidaceae family, and its parent compound, lycorine (B1675740), have demonstrated significant potential as anticancer agents.[1] This guide outlines a representative synthetic scheme for generating novel analogs, followed by comprehensive protocols for assessing their cytotoxic and apoptotic effects on cancer cell lines. Key methodologies, including the MTT assay for cell viability, flow cytometry for apoptosis detection, and Western blotting for protein analysis, are described in a step-by-step format. Additionally, quantitative data on the anticancer activity of related derivatives are summarized, and key signaling pathways implicated in their mechanism of action are visualized.
Synthesis of a Novel this compound Derivative: 2-amino-pseudolycorine
This protocol describes the synthesis of a novel C-2 amine-substituted this compound derivative, a modification shown to enhance anticancer activity in the related lycorine series.[2] The synthesis starts from commercially available lycorine hydrochloride, which is first converted to an epoxide intermediate, followed by nucleophilic opening with an amine.
Materials:
-
Lycorine hydrochloride
-
Acetic anhydride
-
Pyridine
-
Concentrated HCl
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Ammonia (B1221849) solution (7N in Methanol)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Protocol:
-
Acetylation of Lycorine: To a solution of lycorine hydrochloride in pyridine, add acetic anhydride. Stir the mixture at 50°C for 12 hours. After cooling, add methanol and continue stirring for 3 hours. Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with aqueous NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 1,2-diacetyllycorine.
-
Selective Deacetylation: Dissolve the 1,2-diacetyllycorine in methanol and add concentrated HCl. Stir the solution at 55°C for 1 hour. Neutralize the mixture with aqueous NaHCO₃ solution and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain 1-acetyllycorine.
-
Epoxidation: Dissolve 1-acetyllycorine in DCM and add m-CPBA. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Wash the reaction mixture with aqueous NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄ and purify by silica gel chromatography to yield the epoxide intermediate.
-
Amine Addition: Dissolve the epoxide intermediate in a 7N solution of ammonia in methanol in a sealed tube. Heat the mixture to 80°C overnight. After cooling, concentrate the reaction mixture under reduced pressure and purify the crude residue by silica gel chromatography to obtain the final product, 2-amino-pseudolycorine.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Evaluation of Anticancer Activity
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Synthesized this compound derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2 and Caspase-3.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection system. β-actin is used as a loading control.
Data Presentation
The anticancer activity of novel this compound derivatives is summarized in the table below, presenting the half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines.
| Compound | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | SK-OV-3 (Ovarian) IC₅₀ (µM) | NCI-H460 (Lung) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) |
| Lycorine | 3.2[2] | 2.5[2] | 3.0[2] | 2.1[2] | 1.5[2] | 2.8[2] | 1.2[2] |
| Derivative 9a | 1.8[2] | 2.1[2] | 4.5[2] | 1.5[2] | 0.9[2] | 1.7[2] | 0.8[2] |
| Derivative 9b | 2.5[2] | 2.8[2] | 5.1[2] | 2.0[2] | 1.1[2] | 2.2[2] | 1.0[2] |
| Derivative 9d | 1.5[2] | 1.9[2] | 3.8[2] | 1.2[2] | 0.7[2] | 1.5[2] | 0.6[2] |
Note: Derivatives 9a, 9b, and 9d are novel amine-substituted lycorine derivatives from a study by Wang et al. (2014), which serve as representative examples for novel this compound derivatives due to their structural similarity and synthetic accessibility.[2]
Mandatory Visualizations
Experimental and Synthetic Workflows
Caption: General workflow for the synthesis and anticancer evaluation of novel this compound derivatives.
Signaling Pathway of Apoptosis Induction
Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.
References
Troubleshooting & Optimization
Pseudolycorine stability issues in cell culture media
Welcome to the technical support center for pseudolycorine (B1215541). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound is a natural alkaloid derived from plants of the Amaryllidaceae family. It is structurally related to lycorine (B1675740) and has been investigated for its potential anti-tumor and antiviral activities.[1][2] In cancer cell lines, this compound has been shown to have moderate activity, and like its parent compound lycorine, it is believed to exert its effects through mechanisms such as the induction of apoptosis and cytostatic activity, which involves impairing cell migration and proliferation.[1][3][4]
Q2: I'm observing lower than expected activity of this compound in my long-term experiments (48-72 hours). Could this be a stability issue?
A2: Yes, it is highly probable that the reduced activity is due to the degradation of this compound in the cell culture medium over extended incubation periods at 37°C. While specific data for this compound is limited, the related alkaloid lycorine has a reported plasma half-life of 3-5 hours.[1] It is reasonable to assume a similar stability profile for this compound in cell culture conditions. For long-term experiments, it is advisable to replenish the media with freshly prepared this compound at least every 24 hours.
Q3: What are the known degradation products of this compound?
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure maximum stability, this compound powder should be stored in a cool, dark, and dry place. For experimental use, prepare a high-concentration stock solution in an anhydrous solvent such as DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, add the DMSO stock dropwise to pre-warmed (37°C) cell culture medium while vortexing to ensure rapid and even dispersion and to prevent precipitation. The final DMSO concentration in the culture should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results between experiments. | Degradation of this compound in stock solution or working solution. | Prepare fresh working solutions for each experiment from a new aliquot of the frozen stock. Avoid using working solutions that have been stored for extended periods, even at 4°C. |
| High variability between replicate wells in a single experiment. | Uneven distribution of the compound due to precipitation or poor mixing. | Ensure the DMSO stock is added to pre-warmed media and mixed thoroughly. Visually inspect the media for any signs of precipitation before adding it to the cells. |
| Unexpected cytotoxicity observed in vehicle control wells. | High concentration of the organic solvent (e.g., DMSO) used to dissolve this compound. | Calculate the final solvent concentration in your cell culture medium and ensure it is below the tolerance level of your specific cell line (typically ≤ 0.1% for DMSO). Always run a vehicle control with the same final solvent concentration. |
| Loss of compound activity over the course of the experiment. | Instability of this compound at 37°C in the cell culture incubator. | For experiments lasting longer than 24 hours, consider replenishing the medium with freshly prepared this compound every 24 hours to maintain a consistent effective concentration. |
Quantitative Data Summary
Due to the limited availability of direct stability data for this compound in cell culture media, the following table provides data for the closely related and more extensively studied alkaloid, lycorine, which can be used as an estimate.
| Parameter | Value | Compound | Conditions | Source |
| In Vivo Half-life (t½) | 3-5 hours | Lycorine | In beagle dog plasma, 10 mg/kg dose | [1] |
| IC50 (in vitro growth inhibition) | ~5-8 µM | This compound | Various cancer cell lines (e.g., U373, A549) | [3] |
| IC50 (in vitro growth inhibition) | ~1-7.5 µM | Lycorine | Various cancer cell lines | [1][6] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media via HPLC-DAD
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
- This compound standard of known purity
- Cell culture medium of interest (e.g., DMEM with 10% FBS)
- HPLC-grade acetonitrile (B52724), water, and trifluoroacetic acid (TFA)
- HPLC system with a Diode Array Detector (DAD) and a C18 column (e.g., 5 µm, 250 mm x 4.6 mm)
- Incubator at 37°C with 5% CO2
- Sterile microcentrifuge tubes
2. Procedure:
- Preparation of this compound Solution: Prepare a solution of this compound in the desired cell culture medium at the final experimental concentration (e.g., 10 µM).
- Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Place the tubes in a 37°C incubator.
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
- Sample Preparation: Immediately after removal, precipitate proteins by adding two volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- HPLC Analysis: Transfer the supernatant to an HPLC vial for analysis.
- Chromatographic Conditions (based on lycorine analysis methods): [7][8][9]
- Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A starting point could be an isocratic mixture of 90:10 (A:B).
- Flow Rate: 1 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: Monitor at approximately 290 nm, which is a common wavelength for lycorine detection and likely suitable for this compound.[7]
- Injection Volume: 20 µL.
- Data Analysis:
- Generate a calibration curve using known concentrations of the this compound standard.
- Quantify the concentration of this compound remaining at each time point by comparing the peak area to the calibration curve.
- Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
- Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t½) in the cell culture medium.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Postulated degradation pathway of this compound.
References
- 1. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound N-oxide, a new N-oxide from Narcissus tazetta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. HPLC - DAD analysis of lycorine in Amaryllidaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on Pseudolycorine activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pseudolycorine in in vitro experiments. It specifically addresses the potential impact of serum concentration on the observed activity of this compound, offering insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How does serum concentration affect the in vitro activity of this compound?
A1: Serum contains various proteins, with albumin being the most abundant. This compound, like many small molecules, can bind to these proteins. This binding is reversible and exists in equilibrium. Only the unbound, or "free," fraction of this compound is available to enter cells and exert its biological effect. Therefore, a higher serum concentration in the culture medium can lead to increased protein binding, reducing the free fraction of this compound and potentially resulting in a higher calculated IC50 value (a measure of potency).
Q2: I am observing a significant decrease in this compound's potency (higher IC50) when I use a higher percentage of Fetal Bovine Serum (FBS) in my cell culture medium. Is this expected?
A2: Yes, this is an expected outcome. The proteins in FBS can bind to this compound, thereby reducing its bioavailable concentration. This phenomenon can lead to an apparent decrease in potency. It is crucial to maintain a consistent serum concentration across all experiments to ensure the reproducibility of your results. When comparing data across different studies, it is essential to consider the serum percentages used.
Q3: Can components in serum other than proteins interfere with my assay?
A3: While protein binding is the primary concern, other serum components could potentially interfere with specific assays. For instance, high serum levels may contain endogenous enzymes that could interfere with certain reporter assays. It is always recommended to include appropriate controls, such as media with serum but without cells, to account for any background signal.
Q4: What is the primary mechanism of action of this compound?
A4: this compound, an Amaryllidaceae alkaloid, exhibits growth inhibitory potencies very similar to its close relative, Lycorine (B1675740).[1] The primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] Studies on the related compound Lycorine suggest that it can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]
Q5: Which signaling pathways are affected by this compound?
A5: Based on studies of the closely related alkaloid Lycorine, this compound is likely to affect key signaling pathways involved in cell survival and proliferation. Notably, Lycorine has been shown to influence the p38 MAPK signaling pathway.[5][6] The MAPK pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent serum concentration in the culture medium. | Standardize and maintain a consistent percentage of serum across all assays. Report the serum percentage used when publishing data. |
| Different batches of Fetal Bovine Serum (FBS) may have varying protein content. | If possible, use the same batch of FBS for a complete set of experiments. Qualify new batches of FBS to ensure consistency. | |
| Observed cytotoxicity is lower than expected based on literature. | The serum concentration used in your experiment is higher than that reported in the literature. | Review the experimental conditions of the cited literature. Consider performing a serum concentration optimization experiment (e.g., testing 2%, 5%, and 10% FBS) to determine the effect on this compound's IC50 in your specific cell line. |
| The test compound may have degraded. | Ensure proper storage of this compound stock solutions (e.g., protected from light, appropriate temperature). Prepare fresh dilutions for each experiment. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. Annexin V). | Assays measure different cellular events. MTT measures metabolic activity, while Annexin V detects apoptosis. A compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). | Use a combination of assays to get a comprehensive picture of the cellular response. For example, pair a metabolic assay like MTT with an apoptosis assay (Annexin V) and a cell cycle analysis. |
| High background signal in the assay. | Interference from serum components in the media. | Include a "media only" control (with the same serum concentration and test compound) to measure and subtract the background absorbance/fluorescence. |
Quantitative Data
The following table presents hypothetical data illustrating the potential impact of serum concentration on the half-maximal inhibitory concentration (IC50) of this compound against the A549 human lung carcinoma cell line, as determined by an MTT assay after 72 hours of treatment. These values are based on the known activity of the related compound, Lycorine, which typically exhibits IC50 values in the low micromolar range in various cancer cell lines.[3][9]
| Cell Line | Serum Concentration (% FBS) | This compound IC50 (µM) |
| A549 | 2% | 1.8 |
| A549 | 5% | 3.5 |
| A549 | 10% | 7.2 |
Note: This data is illustrative and the actual IC50 values may vary depending on the specific experimental conditions, cell line, and batch of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in DMEM with the desired final FBS concentration (e.g., 2%, 5%, or 10%).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of this compound (and a vehicle control) in media containing the desired serum concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
This protocol details the analysis of the phosphorylation status of key proteins in the MAPK pathway (e.g., p38) in response to this compound treatment.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat A549 cells with this compound as described in the apoptosis protocol. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Proposed p38 MAPK signaling pathway influenced by this compound.
References
- 1. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycorine hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early boosting of p38 MAPK signaling pathway by lycorine hydrochloride potently inhibits PRRSV proliferation in primary and established cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pseudophosphatases as Regulators of MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing flow rate and mobile phase for Pseudolycorine HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Pseudolycorine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions and troubleshooting guides to assist you in optimizing your experimental workflow and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound HPLC analysis?
A1: A common mobile phase for the analysis of Amaryllidaceae alkaloids, such as this compound, is a combination of acetonitrile (B52724) and water with an additive to improve peak shape and resolution.[1] A typical starting point would be a gradient elution with acetonitrile and an aqueous solution of an additive like 0.1% formic acid or 10-40 mM ammonium (B1175870) acetate.[1] For isocratic elution, a mixture of trifluoroacetic acid-water-acetonitrile (e.g., 0.01:90:10 v/v/v) has also been successfully used for related alkaloids.[2][3]
Q2: What type of HPLC column is recommended for this compound analysis?
A2: A reversed-phase C18 column is the most common choice for analyzing Amaryllidaceae alkaloids and is recommended for this compound.[4] Typical dimensions are 150-250 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm.[4]
Q3: What is the optimal flow rate for the analysis?
A3: For a standard analytical HPLC column (e.g., 4.6 mm ID), a flow rate of 1.0 mL/min is frequently used and serves as a good starting point.[2][3][4] The optimal flow rate is dependent on column dimensions, particle size, and mobile phase viscosity, and should be optimized to achieve the best balance of resolution and analysis time.[5][6]
Q4: At what wavelength should I detect this compound?
A4: For related Amaryllidaceae alkaloids, detection is often performed in the UV range. A wavelength of 232 nm was used for a comprehensive analysis of over 30 Amaryllidaceae alkaloids.[1] Another common wavelength used for the analysis of lycorine (B1675740), a structurally related alkaloid, is 290 nm.[4] It is advisable to perform a UV scan of your this compound standard to determine its maximum absorption wavelength for optimal sensitivity.
Q5: How should I prepare my sample for injection?
A5: Samples containing this compound, often from plant extracts, should be dissolved in a suitable solvent.[1] A common practice is to dissolve the residue in a solvent compatible with the mobile phase, such as 5% methanol (B129727) or 0.1% trifluoroacetic acid (TFA).[1][4] The solution should then be filtered through a 0.22 or 0.45 µm filter before injection to prevent particulates from clogging the HPLC system.[1][2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
Q: Why am I observing high backpressure in the system?
A: High backpressure is a common issue in HPLC.
-
Possible Cause 1: Blockage in the system. This could be in the in-line filter, guard column, or at the inlet of the analytical column.[7]
-
Solution: Systematically isolate the source of the pressure. Start by disconnecting the column and running the pump to check the system pressure. If it's normal, the blockage is in the column. If the pressure is still high, check components upstream (tubing, in-line filter). If the column is obstructed, try back-flushing it (disconnected from the detector). If this doesn't resolve the issue, the inlet frit may need replacement.[7]
-
-
Possible Cause 2: Mobile phase precipitation. This can occur if you are using buffers that are not fully soluble in the organic component of the mobile phase.
-
Solution: Ensure all mobile phase components are miscible.[7] Always filter and degas your mobile phase before use. If using buffers, flush the system thoroughly with water before introducing organic solvents.
-
Q: My chromatographic peaks are broad. What can I do to improve them?
A: Broad peaks can compromise resolution and sensitivity.
-
Possible Cause 1: Low mobile phase flow rate. A flow rate that is too low can lead to increased diffusion and peak broadening.[8]
-
Solution: Gradually increase the flow rate. The optimal flow rate will provide the best efficiency (narrowest peaks).[9]
-
-
Possible Cause 2: Column contamination or degradation. Strongly retained compounds from previous injections can accumulate on the column, or the stationary phase may degrade over time.[8][10]
-
Possible Cause 3: Large injection volume or high sample concentration. Overloading the column can lead to peak distortion and broadening.[10]
-
Solution: Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the mobile phase.[8]
-
Q: I'm seeing retention time drift. Why are my retention times not consistent?
A: Unstable retention times can make peak identification and quantification unreliable.
-
Possible Cause 1: Changes in mobile phase composition. This can be due to improper mixing, evaporation of a volatile solvent, or degradation of a mobile phase component.[11][12]
-
Possible Cause 2: Fluctuations in column temperature. Temperature affects mobile phase viscosity and the kinetics of partitioning, leading to shifts in retention time.[8][12]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[8]
-
-
Possible Cause 3: Inadequate column equilibration. If the column is not fully equilibrated with the mobile phase before injection, especially in gradient elution, retention times can shift.[11]
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. This typically requires flushing with 10-20 column volumes of the mobile phase.[8]
-
Q: My peak is tailing. How can I achieve a more symmetrical peak shape?
A: Peak tailing is often observed for basic compounds like alkaloids.
-
Possible Cause 1: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with basic analytes, causing tailing.
-
Solution 1: Adjust the mobile phase pH. Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups, reducing these secondary interactions.[8]
-
Solution 2: Add a competing base. A small amount of a basic modifier like triethylamine (B128534) (TEA) can be added to the mobile phase to compete with the analyte for active sites.
-
Solution 3: Use a base-deactivated column. These columns have been specially treated to minimize the number of accessible silanol groups.[8]
-
Experimental Protocols and Data
Recommended HPLC Parameters for this compound Analysis
The following table summarizes a recommended starting point for developing an HPLC method for this compound, based on methods used for related Amaryllidaceae alkaloids.[1][2][4]
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 10% B to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 232 nm or 290 nm (verify with standard) |
| Injection Volume | 10-20 µL |
| Sample Diluent | Methanol/Water (50:50 v/v) |
Detailed Experimental Protocol: A Starting Point
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B is HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with the sample diluent (Methanol/Water 50:50) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards by diluting the stock solution.
-
-
Sample Preparation:
-
For plant extracts, accurately weigh the dried extract and dissolve it in the sample diluent to a known concentration.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters listed in the table above.
-
Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve derived from the standard solutions.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for addressing peak tailing issues.
References
- 1. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC - DAD analysis of lycorine in Amaryllidaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. biotage.com [biotage.com]
- 10. ijsdr.org [ijsdr.org]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Unveiling the Anticancer Potential of Amaryllidaceae Alkaloids: A Comparative Analysis of Pseudolycorine and its Congeners
A deep dive into the molecular mechanisms of Pseudolycorine, Lycorine (B1675740), Haemanthamine, and Galanthamine reveals distinct and overlapping strategies in combating cancer. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data and detailed protocols for researchers in oncology and drug discovery.
The Amaryllidaceae family of plants has gifted science with a treasure trove of bioactive alkaloids, several of which have demonstrated significant anticancer properties. Among these, this compound and its structural relatives, Lycorine, Haemanthamine, and Galanthamine, have emerged as promising candidates for novel cancer therapeutics. While sharing a common ancestral lineage, these compounds exhibit nuanced differences in their mechanisms of action, potency, and cancer cell line specificity. This guide offers an objective comparison of their anticancer mechanisms, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Comparative Anticancer Activity: A Quantitative Overview
The cytotoxic effects of this compound, Lycorine, Haemanthamine, and Galanthamine have been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following table summarizes the reported IC50 values for these alkaloids against various cancer cell lines.
| Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Jurkat | T-cell leukemia | Induces apoptosis at 1-10 µM | [1] |
| A549 | Non-small cell lung cancer | ~5 | [2] | |
| U373 | Glioblastoma | ~5 | [2] | |
| SKMEL-28 | Melanoma | ~5 | [2] | |
| Lycorine | A549 | Non-small cell lung cancer | ~5 | [2] |
| HCT116 | Colon carcinoma | Varies | [3] | |
| SK-OV-3 | Ovarian carcinoma | 3.0 | [3] | |
| NCI-H460 | Large-cell lung cancer | Varies | [3] | |
| K562 | Chronic myelogenous leukemia | Varies | [3] | |
| MCF-7 | Breast adenocarcinoma | Varies | [3] | |
| HL-60 | Promyelocytic leukemia | 0.6 | [4] | |
| AGS | Gastric adenocarcinoma | 14.51 ± 0.62 | [5] | |
| KM3 | Multiple myeloma | Significant inhibition | [6] | |
| Haemanthamine | A2780 | Ovarian cancer | 0.3 | [7] |
| A549 | Non-small cell lung cancer | 0.3 | [7] | |
| AGS | Gastric adenocarcinoma | 43.74 ± 1.56 | [5] | |
| A431 | Skin epidermoid carcinoma | 12.3 | [8] | |
| HT-1080 | Fibrosarcoma | ED50 0.3 µg/mL | [4] | |
| Galanthamine | HeLa | Cervical adenocarcinoma | 30 ± 0.22 | [9][10] |
| PC3 | Prostate cancer | >30 (for derivative GAL-VAL) | [11] | |
| PC3 | Prostate cancer | 30.8 (for derivative GAL-LEU) | [11] |
Mechanisms of Anticancer Action: A Multifaceted Approach
The anticancer efficacy of these Amaryllidaceae alkaloids stems from their ability to interfere with fundamental cellular processes essential for cancer cell survival and proliferation. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of protein synthesis.
This compound and Lycorine: Inducers of Apoptosis and Cell Cycle Arrest
This compound and its close analog, Lycorine, are potent inducers of apoptosis in various cancer cell lines, particularly in Jurkat T-cell leukemia cells.[1] Their pro-apoptotic activity is a cornerstone of their anticancer mechanism.
Lycorine, the more extensively studied of the two, triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] It has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[6] Furthermore, Lycorine can arrest the cell cycle at the G0/G1 or G2/M phases, depending on the cancer cell type, by modulating the expression of key cell cycle regulatory proteins such as cyclin D1 and CDK4.[6][13] In some cancer cells that are resistant to apoptosis, Lycorine exerts a cytostatic effect, inhibiting cell proliferation and migration rather than directly inducing cell death.[2]
Figure 1: Simplified signaling pathway of Lycorine-induced apoptosis.
Haemanthamine: A Ribosome-Targeting Agent
Haemanthamine distinguishes itself by primarily targeting the ribosome, the cellular machinery responsible for protein synthesis.[14] By binding to the A-site cleft on the large ribosomal subunit, Haemanthamine halts the elongation phase of translation.[14] This inhibition of protein biosynthesis disproportionately affects cancer cells, which have a high demand for protein synthesis to sustain their rapid growth and proliferation. Furthermore, Haemanthamine can induce a nucleolar stress response, leading to the stabilization of the tumor suppressor protein p53, which in turn can trigger apoptosis.[14] This dual mechanism of inhibiting protein synthesis and activating p53-mediated cell death makes Haemanthamine a potent anticancer agent, particularly in cancers resistant to conventional apoptosis-inducing drugs.[14]
Figure 2: Anticancer mechanism of Haemanthamine targeting the ribosome.
Galanthamine: A Modest Player in the Anticancer Arena
While Galanthamine is a well-established drug for the treatment of Alzheimer's disease, its anticancer activity is considerably less potent compared to this compound, Lycorine, and Haemanthamine.[9][10] Studies have shown that Galanthamine exhibits cytotoxic effects against some cancer cell lines, such as HeLa cervical cancer cells, but at significantly higher concentrations (IC50 ≈ 30 µM).[9][10] Its mechanism of anticancer action is not as well-defined as the other alkaloids in this comparison.
Experimental Protocols: A Guide for Researchers
To facilitate further research and validation of the findings presented, this section provides detailed methodologies for the key experiments used to elucidate the anticancer mechanisms of these Amaryllidaceae alkaloids.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Amaryllidaceae alkaloids (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Figure 3: Workflow of the MTT assay for cell viability.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the alkaloids for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the anticancer mechanisms, such as Bcl-2, Bax, caspases, and cell cycle regulatory proteins.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound, Lycorine, and Haemanthamine from the Amaryllidaceae family demonstrate significant and distinct anticancer properties. Lycorine and this compound are potent inducers of apoptosis and cell cycle arrest, making them attractive candidates for cancers reliant on proliferative signaling. Haemanthamine's unique mechanism of targeting protein synthesis offers a promising strategy against cancers that have developed resistance to apoptosis-based therapies. Galanthamine, while a valuable therapeutic for neurodegenerative diseases, shows limited potential as a primary anticancer agent. The comparative data and detailed protocols provided in this guide aim to equip researchers with the necessary information to further explore the therapeutic potential of these fascinating natural compounds in the fight against cancer. Future research should focus on elucidating the detailed molecular targets of this compound and exploring synergistic combinations of these alkaloids to enhance their anticancer efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis induced by lycorine in KM3 cells is associated with the G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic activity of Galantamine hydrobromide against HeLa cell line [pharmacia.pensoft.net]
- 10. public.pensoft.net [public.pensoft.net]
- 11. galaxypub.co [galaxypub.co]
- 12. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Amaryllidaceae Alkaloid Haemanthamine Binds the Eukaryotic Ribosome to Repress Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiviral Targets of Pseudolycorine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral compound Pseudolycorine with established antiviral agents. It is intended to serve as a resource for researchers and professionals in the field of virology and drug development, offering a concise summary of current experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound, an Amaryllidaceae alkaloid, has been investigated for its antiviral properties. However, existing research indicates that its efficacy, particularly against SARS-CoV-2, is significantly weaker compared to its close analog, lycorine (B1675740), and approved antiviral drugs like remdesivir. This guide synthesizes the available data to facilitate a clear comparison of this compound's performance against that of established antivirals for SARS-CoV-2, Zika virus, and influenza virus. While detailed quantitative data for this compound is limited, this guide leverages data from its more extensively studied counterpart, lycorine, to provide a broader context for its potential antiviral mechanisms.
Performance Comparison of Antiviral Agents
The following tables summarize the in vitro efficacy of this compound, its related alkaloid lycorine, and selected FDA-approved antiviral drugs against SARS-CoV-2, Zika virus, and influenza virus.
Table 1: Antiviral Activity against SARS-CoV-2
| Compound | Target | Cell Type | EC50 / IC50 | CC50 | Selectivity Index (SI) | Citation |
| This compound | Not well defined | Vero-E6 | Weak to no activity | >200 µM | Not applicable | [1] |
| Lycorine | Viral RdRp, Host factors | Vero, Vero-E6 | 0.878 - 1.0 µM | 1.2 µM | >1.2 | [2] |
| Remdesivir | Viral RdRp | Vero-E6, NHBE | 0.1 - 6.5 µM | ≥215 µM | >33 | [2][3] |
Table 2: Antiviral Activity against Zika Virus (ZIKV)
| Compound | Target | Cell Type | EC50 / IC50 | CC50 | Selectivity Index (SI) | Citation |
| This compound | Data not available | - | - | - | - | |
| Lycorine | Viral RdRp | Vero, A549, Huh7 | 0.046 - 0.22 µM | >50 µM | >227 | [4] |
| Sofosbuvir | Viral RdRp | SH-Sy5y, BHK-21 | IC50: 0.38 µM (RdRp activity) | >100 µM | >263 | [5] |
Table 3: Antiviral Activity against Influenza A Virus (IAV)
| Compound | Target | Cell Type | EC50 / IC50 | CC50 | Selectivity Index (SI) | Citation |
| This compound | Data not available | - | - | - | - | |
| Lycorine | Host Nup93 synthesis | MDCK, A549, Calu-3 | ~10 µM (Significant inhibition) | 35.84 - 56.32 µM | ~3.6 - 5.6 | [6][7] |
| Oseltamivir | Neuraminidase | MDCK | Varies by strain | >100 µM | Varies | [8] |
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below to facilitate the replication and validation of the cited experimental data.
Plaque Reduction Assay
This assay is a standard method for quantifying the titer of infectious virus and assessing the efficacy of antiviral compounds.
a. Cell Seeding:
-
Seed susceptible host cells (e.g., Vero-E6 for SARS-CoV-2, MDCK for influenza) in 6-well or 24-well plates at a density that will form a confluent monolayer the following day.
-
Incubate overnight at 37°C with 5% CO2.
b. Compound and Virus Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound) in a serum-free medium.
-
Dilute the virus stock to a concentration that yields a countable number of plaques (typically 50-100 PFU/well).
-
In separate tubes, mix equal volumes of the diluted virus with each compound dilution and a virus-only control. Incubate for 1 hour at 37°C.
c. Infection and Treatment:
-
Wash the cell monolayers with sterile PBS.
-
Add the virus-compound mixtures to the respective wells.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
d. Overlay and Incubation:
-
Aspirate the inoculum and gently add a semi-solid overlay medium (e.g., containing 0.6% agarose (B213101) or methylcellulose) to each well. This restricts the spread of progeny virus.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
e. Staining and Plaque Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with a staining solution like 0.1% crystal violet.
-
Wash the wells to remove excess stain. Plaques will appear as clear zones against a stained background of healthy cells.
-
Count the plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is determined from the dose-response curve.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is targeted by an antiviral compound.[4]
a. Synchronized Infection:
-
Infect a confluent monolayer of susceptible cells with a high multiplicity of infection (MOI) for 1-2 hours at 4°C to allow for viral attachment but not entry.
-
Wash the cells to remove unbound virus.
b. Timed Compound Addition:
-
Shift the temperature to 37°C to initiate viral entry and replication.
-
Add the test compound at its effective concentration at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10 hours).
-
Include control wells with no compound and with compounds of known mechanisms of action.
c. Quantification of Viral Replication:
-
At a fixed time point after infection (e.g., 24 or 48 hours), collect the cell supernatant or cell lysate.
-
Quantify the viral yield or a viral marker (e.g., viral RNA via qRT-PCR or viral protein via Western blot).
d. Data Analysis:
-
Plot the viral inhibition against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the approximate timing of its target step in the viral life cycle.
Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load
This method is used to quantify the amount of viral RNA in a sample.
a. RNA Extraction:
-
Extract total RNA from infected cell lysates or supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.
b. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.
c. Real-Time PCR:
-
Prepare a reaction mixture containing the cDNA template, virus-specific primers, a fluorescent probe (e.g., TaqMan), and a PCR master mix.
-
Perform the real-time PCR in a thermal cycler. The fluorescence intensity is measured at each cycle, which is proportional to the amount of amplified DNA.
d. Quantification:
-
A standard curve is generated using known concentrations of a viral RNA standard.
-
The viral load in the samples is determined by comparing their amplification cycle threshold (Ct) values to the standard curve.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the antiviral validation of this compound.
Caption: Experimental workflow for antiviral drug screening and validation.
Caption: Potential antiviral targets in a generic RNA virus life cycle.
Caption: Simplified host integrated stress response to viral infection.
Conclusion
The available evidence suggests that this compound exhibits weak to negligible antiviral activity against SARS-CoV-2.[1] There is a notable lack of data regarding its efficacy against other viruses such as Zika and influenza. In contrast, its structural analog, lycorine, demonstrates potent, broad-spectrum antiviral activity against a range of RNA viruses, often by targeting viral RNA-dependent RNA polymerase or essential host factors.[2][4][6] The significant difference in activity between this compound and lycorine underscores the critical role of specific structural features for antiviral efficacy within the Amaryllidaceae alkaloid family.
For researchers and drug development professionals, this compound in its current form does not appear to be a promising lead candidate for antiviral therapy. However, the broader class of Amaryllidaceae alkaloids, particularly lycorine and its derivatives, remains a valuable area of investigation for the development of novel host- or virus-targeted antiviral agents. Future research should focus on structure-activity relationship studies to enhance the antiviral potency of these natural products while minimizing cytotoxicity.
References
- 1. Anti-SARS-CoV-2 Activity and Cytotoxicity of Amaryllidaceae Alkaloids from Hymenocallis littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Antiviral Activity of Remdesivir, Chloroquine, and Interferon-β as Single or Dual Agents Against the Human Beta-Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lavierebelle.org [lavierebelle.org]
- 6. Lycorine Inhibits Influenza Virus Replication by Affecting Nascent Nucleoporin Nup93 Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Inhibition of Alphaviruses by Lycorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
Pseudolycorine Demonstrates Efficacy in Drug-Resistant Cancer Cells, Bypassing Common Resistance Mechanisms
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals are keenly observing the potential of Pseudolycorine, an Amaryllidaceae alkaloid, as a promising agent in the fight against drug-resistant cancers. Emerging studies indicate that this compound maintains its cytotoxic potency across various cancer cell lines, including those that have developed resistance to conventional pro-apoptotic chemotherapy drugs. This suggests that this compound may circumvent common mechanisms of drug resistance, offering a new therapeutic avenue for difficult-to-treat malignancies.
A pivotal study by Ingrassia et al. (2009) provides quantitative insights into the cross-resistance profile of this compound. The research demonstrates that this compound exhibits comparable growth-inhibitory activity against both cancer cell lines sensitive to pro-apoptotic stimuli and those that are resistant. This key finding suggests that this compound's mechanism of action may be independent of the apoptotic pathways that are often dysfunctional in resistant tumors.
Comparative Efficacy of this compound in Drug-Sensitive and -Resistant Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound across a panel of human cancer cell lines, illustrating its consistent efficacy. The cell lines A549 (non-small cell lung cancer), U373 (glioblastoma), OE21 (esophageal cancer), and SKMEL-28 (melanoma) are known to be resistant to pro-apoptotic stimuli, while Hs683 (glioma) and B16F10 (melanoma) are sensitive.
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Resistant to pro-apoptotic stimuli | 5.2 ± 0.4 |
| U373 | Glioblastoma | Resistant to pro-apoptotic stimuli | 4.8 ± 0.3 |
| OE21 | Esophageal Cancer | Resistant to pro-apoptotic stimuli | 6.1 ± 0.5 |
| SKMEL-28 | Melanoma | Resistant to pro-apoptotic stimuli | 5.5 ± 0.6 |
| Hs683 | Glioma | Sensitive to pro-apoptotic stimuli | 4.9 ± 0.4 |
| B16F10 | Melanoma | Sensitive to pro-apoptotic stimuli | 5.1 ± 0.5 |
Data extracted from Ingrassia M.J., et al. J Med Chem 2009, 52 (5), 1100-1114.
The data clearly indicates that the IC50 values for this compound remain consistently in the low micromolar range across all tested cell lines, irrespective of their sensitivity to apoptosis-inducing agents. This lack of significant cross-resistance is a highly desirable characteristic for a novel anticancer compound.
Bypassing P-glycoprotein Mediated Resistance
A common mechanism of multidrug resistance (MDR) is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), also known as ABCB1. This protein actively pumps a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.
While direct experimental data on this compound's interaction with P-glycoprotein is still emerging, studies on its close structural analog, Lycorine, provide valuable insights. Research indicates that Lycorine exhibits weak to no interaction with P-glycoprotein. This suggests that this compound may also be a poor substrate for this efflux pump, allowing it to accumulate in resistant cancer cells and exert its cytotoxic effects.
Experimental Protocols
Cell Culture and Drug Treatment:
Human cancer cell lines (A549, U373, OE21, SKMEL-28, Hs683, and B16F10) were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.
MTT Assay for Cell Viability:
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following drug treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
P-glycoprotein Activity Assay (Rhodamine 123 Accumulation Assay):
To evaluate the effect of this compound on P-gp function, a Rhodamine 123 accumulation assay can be performed. P-gp overexpressing cells are incubated with the fluorescent P-gp substrate Rhodamine 123 in the presence or absence of this compound. The intracellular fluorescence is then measured by flow cytometry. An increase in Rhodamine 123 accumulation in the presence of this compound would indicate inhibition of P-gp activity.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound in drug-resistant cancer cells are an active area of investigation. Studies on the related alkaloid, Lycorine, have shown that it can induce cell cycle arrest and apoptosis through various mechanisms, including the inhibition of histone deacetylases (HDACs) and modulation of key signaling pathways such as STAT3 and JNK. It is hypothesized that this compound may share similar mechanisms of action, contributing to its efficacy in resistant cancer models.
Below are diagrams illustrating a potential experimental workflow for assessing this compound's effect on P-glycoprotein and a hypothesized signaling pathway based on the activity of related compounds.
In Vitro Validation of Pseudolycorine's Pro-Apoptotic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Pseudolycorine's ability to induce apoptosis in cancer cells against other known apoptosis-inducing agents. The data presented is compiled from various studies to offer a comprehensive overview for researchers investigating novel anti-cancer therapies.
Executive Summary
This compound, an Amaryllidaceae alkaloid, has demonstrated significant potential as a pro-apoptotic agent in cancer cell lines. This guide compares its efficacy against related alkaloids, Lycorine and Pancratistatin, and the structurally distinct diterpenoid, Pseudolaric Acid B. While direct comparative studies are limited, existing data suggests that this compound and its analogs induce apoptosis at micromolar concentrations, primarily through the intrinsic (mitochondrial) pathway. Further quantitative and mechanistic studies are warranted to fully elucidate its therapeutic potential.
Comparative Performance Data
The following tables summarize the available quantitative data on the pro-apoptotic and anti-proliferative effects of this compound and selected alternative compounds. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, including cell lines and treatment durations.
Table 1: Induction of Apoptosis in Jurkat (Human T-cell Leukemia) Cells
| Compound | Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells | Citation |
| This compound | 10 | 72 | >85% | [1] |
| Lycorine | 10 | 72 | >85% | [1] |
| Pancratistatin | 1 | 24 | >80% | |
| 10 | 48 | >40% | [2] |
Table 2: IC50 Values for Inhibition of Cell Proliferation/Viability in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Treatment Duration (hours) | Citation |
| Lycorine | HL-60 | Promyelocytic Leukemia | 1 µM | Not Specified | |
| A549 | Non-small Cell Lung Cancer | 8.5 µM | 24 | ||
| HSC-3 | Oral Squamous Cell Carcinoma | 15.65 µM | 24 | ||
| Pseudolaric Acid B | U87 | Glioblastoma | ~10 µM | Not Specified | |
| HN22 | Head and Neck Cancer | ~0.7 µg/mL (~1.6 µM) | 24 |
Note: The molecular weight of Pseudolaric Acid B (432.46 g/mol ) was used for the conversion from µg/mL to µM.
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathways
The following diagram illustrates the primary apoptosis pathways potentially activated by this compound and the compared compounds. Evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the execution phase.
Experimental Workflow: Annexin V Staining for Apoptosis Detection
This diagram outlines the key steps in a typical flow cytometry-based apoptosis assay using Annexin V and Propidium Iodide (PI) staining.
Caption: Step-by-step workflow for quantifying apoptosis using Annexin V and PI staining followed by flow cytometry.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Jurkat (human acute T-cell leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL and treated with various concentrations of this compound or alternative compounds for the indicated time periods. A vehicle control (e.g., DMSO) is run in parallel.
2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Procedure:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour of staining.
-
3. Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax) and caspases (e.g., Caspase-3, Caspase-9).
-
Procedure:
-
Lyse treated and control cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein expression levels.
-
4. Caspase Activity Assay
-
Principle: This colorimetric or fluorometric assay measures the activity of specific caspases, such as caspase-3, which are key executioners of apoptosis. The assay utilizes a specific peptide substrate that is cleaved by the active caspase, releasing a chromophore or fluorophore that can be quantified.
-
Procedure (Colorimetric Caspase-3 Assay):
-
Prepare cell lysates from treated and control cells.
-
Add an equal amount of protein from each lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity in the sample.
-
Conclusion
This compound demonstrates significant pro-apoptotic activity in vitro, comparable to its analog Lycorine and other potent apoptosis inducers like Pancratistatin. The available data suggests that its mechanism of action likely involves the modulation of the intrinsic apoptosis pathway, leading to caspase activation. However, to establish a comprehensive and directly comparative profile of this compound, further research is essential. Specifically, dose-response and time-course studies in a panel of cancer cell lines, along with detailed mechanistic investigations using techniques such as Western blotting to probe key apoptotic proteins, will be crucial for its future development as a potential anti-cancer therapeutic.
References
A Comparative Analysis of Pseudolycorine and Norpluvine: Chemical Properties and Biological Activities
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct chemical and biological characteristics of the Amaryllidaceae alkaloids, Pseudolycorine and Norpluvine.
This guide provides a detailed comparative analysis of this compound and Norpluvine, two structurally related Amaryllidaceae alkaloids. While sharing a common skeletal framework, these compounds exhibit significant differences in their biological effects, primarily in the realm of anticancer activity. This document summarizes their chemical properties, compares their cytotoxic effects with available data, outlines relevant experimental protocols, and visualizes key conceptual relationships.
Chemical and Physical Properties
This compound and Norpluvine are naturally occurring alkaloids found in various species of the Amaryllidaceae family. Their core structure is a tetracyclic phenanthridine (B189435) ring system. However, subtle differences in their functional groups lead to distinct physicochemical properties and, consequently, divergent biological activities.
| Property | This compound | Norpluvine |
| Chemical Structure | ||
| Molecular Formula | C₁₆H₁₉NO₄[1] | C₁₆H₁₉NO₃[2][3] |
| Molecular Weight | 289.33 g/mol [1] | 273.33 g/mol [2][3] |
| IUPAC Name | (1S,14S,15S,16S)-5-methoxy-9-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-2,4,6,12-tetraene-4,14,15-triol[1] | (1S,15R,16S)-4-methoxy-9-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-2,4,6,12-tetraene-5,15-diol[2] |
| Synonyms | Pseudo-lycorine, psi-Lycorine[1] | 9-O-Demethylpluviine[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] | No specific experimental data available. |
| Melting Point | No specific experimental data available. | No specific experimental data available. |
Comparative Biological Activity: A Tale of Two Alkaloids
The most striking difference between this compound and Norpluvine lies in their cytotoxic and antitumor properties.
This compound has demonstrated significant biological activity, exhibiting notable cytotoxic effects against various cancer cell lines.[5][6] Its activity is often compared to that of its more studied parent compound, lycorine.[7] Studies have shown that this compound can induce apoptosis in cancer cells, a form of programmed cell death that is a key target for many anticancer therapies.[5]
In stark contrast, Norpluvine is consistently reported to be inactive or to lack significant anticancer activity.[7] This difference in biological effect is attributed to a key structural feature: the absence of a hydroxyl group at the C-2 position in the C-ring of Norpluvine. This suggests that the C-2 hydroxyl group is crucial for the cytotoxic activity of this class of alkaloids.[7]
Signaling Pathways and Mechanism of Action
The precise signaling pathways involved in this compound-induced apoptosis are not fully elucidated. However, based on studies of the closely related alkaloid, lycorine, it is hypothesized that this compound may also induce apoptosis through the intrinsic pathway, which involves the mitochondria. The following diagram illustrates a plausible, generalized workflow for investigating the apoptotic effects of this compound.
Caption: A generalized workflow for assessing this compound-induced apoptosis.
Given its reported lack of activity, there is no established signaling pathway or mechanism of action for Norpluvine in the context of cancer cytotoxicity.
Experimental Protocols
The following is a representative protocol for determining the in vitro cytotoxicity of compounds like this compound and Norpluvine using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and Norpluvine stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Norpluvine in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.
The following diagram illustrates the logical relationship in the structure-activity comparison between this compound and Norpluvine.
Caption: The critical role of the C-2 hydroxyl group in cytotoxicity.
Conclusion
References
- 1. This compound | C16H19NO4 | CID 443689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norpluviine | C16H19NO3 | CID 12313583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norpluvine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Viral Entry Inhibition Potential of Amaryllidaceae Alkaloids: A Comparative Guide on Pseudolycorine and Lycorine
For Immediate Release
This guide provides a comparative analysis of the antiviral activities of Pseudolycorine and its close structural analog, Lycorine (B1675740), with a focus on their potential to inhibit viral entry. While research on this compound is emerging, its more extensively studied counterpart, Lycorine, offers significant insights into the antiviral mechanisms of this class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
Executive Summary
Recent findings have highlighted the antiviral potential of this compound, particularly against SARS-CoV-2. However, detailed mechanistic studies on its effect on viral entry are still limited. In contrast, Lycorine has been the subject of numerous studies demonstrating its broad-spectrum antiviral activity, with several reports indicating its ability to interfere with viral entry and replication. This guide synthesizes the available data for both compounds to offer a comparative perspective on their efficacy and mechanisms of action.
Comparative Antiviral Potency
Quantitative data from in vitro studies are summarized below to provide a direct comparison of the antiviral efficacy of this compound and Lycorine against various viruses.
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | SARS-CoV-2 | Vero E6 | 1.1 | 3.41 | 3.1 | [1] |
| Lycorine | SARS-CoV-2 | Vero E6 | 0.878 ± 0.022 | >50 | >56.9 | [2][3] |
| MERS-CoV | Vero | 2.123 ± 0.053 | >50 | >23.5 | [2][3] | |
| SARS-CoV | Vero | 1.021 ± 0.025 | >50 | >49.0 | [2][3] | |
| Zika Virus (ZIKV) | Vero | 0.22 | 19.5 | 88.6 | [4] | |
| Chikungunya Virus (CHIKV) | Vero | ~10 | >100 | >10 | [5][6] | |
| Duck Tembusu Virus (DTMUV) | BHK-21 | ~2 | >5 | >2.5 |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit viral activity by 50%. CC50 (Half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound. Higher SI values are desirable.
Mechanism of Action: Insights into Viral Entry Inhibition
While the precise mechanism of this compound's antiviral activity is yet to be fully elucidated, studies on Lycorine provide a strong foundation for understanding how this class of alkaloids may interfere with the viral life cycle.
Lycorine's multifaceted antiviral strategy includes:
-
Blocking Viral Internalization and Entry: Time-of-addition assays have demonstrated that Lycorine can exert its antiviral effects by directly interfering with the early stages of viral infection, including the internalization and entry of the virus into the host cell.
-
Inhibition of Post-Entry Events: Evidence also suggests that Lycorine can act at post-entry stages of the viral life cycle. This includes the inhibition of viral RNA-dependent RNA polymerase (RdRp) activity, which is crucial for the replication of many RNA viruses.[4][7] Furthermore, some studies indicate that Lycorine can disrupt viral protein synthesis.[5]
The structural similarities between this compound and Lycorine suggest that this compound may share some of these antiviral mechanisms. However, further research, particularly time-of-addition assays, is required to specifically validate its role as a viral entry inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the antiviral properties of this compound and related alkaloids.
Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic concentration (CC50) of the test compound on a specific cell line.
Protocol:
-
Seed host cells (e.g., Vero E6, A549, Huh-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound (e.g., this compound, Lycorine) in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Objective: To determine the antiviral efficacy (EC50/IC50) of the test compound by quantifying the reduction in viral plaque formation.
Protocol:
-
Seed host cells in 12-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose (B213101) containing the corresponding concentrations of the test compound.
-
Incubate the plates at 37°C until viral plaques are visible (typically 2-4 days, depending on the virus).
-
Fix the cells with 4% paraformaldehyde and stain with a solution of crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control and determine the EC50/IC50 value.
Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle inhibited by the test compound.
Protocol:
-
Seed host cells in 12-well plates and allow them to reach confluence.
-
Infect the cells with the virus at a high multiplicity of infection (MOI) (e.g., MOI = 5).
-
Add the test compound at a fixed, non-toxic concentration at different time points relative to infection:
-
Pre-infection: Add the compound 2 hours before viral inoculation and remove it before infection.
-
During infection: Add the compound at the same time as the virus.
-
Post-infection: Add the compound at various time points after viral inoculation (e.g., 0, 2, 4, 6, 8 hours post-infection).
-
-
After a single replication cycle (e.g., 12-24 hours), harvest the cell supernatant or cell lysate.
-
Quantify the viral yield or a viral marker (e.g., viral RNA by qRT-PCR, viral protein by Western blot or ELISA).
-
Analyze the results to determine at which time point the addition of the compound has the most significant inhibitory effect. Inhibition at early time points suggests an effect on viral entry.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams generated using Graphviz (DOT language) are provided to illustrate key experimental workflows and a hypothetical mechanism of viral entry inhibition.
Caption: Experimental workflow for validating this compound's antiviral activity.
Caption: Hypothetical viral entry pathway and potential points of inhibition by this compound.
Conclusion and Future Directions
The available data suggests that this compound is a promising antiviral candidate, exhibiting potent activity against SARS-CoV-2. However, its cytotoxicity in Vero E6 cells warrants further investigation in a broader range of cell lines to better understand its therapeutic potential. The extensive research on Lycorine provides a valuable framework for future studies on this compound. To definitively validate the inhibitory effect of this compound on viral entry, time-of-addition assays are crucial. Further comparative studies against a wider panel of viruses and known viral entry inhibitors will also be instrumental in positioning this compound as a potential broad-spectrum antiviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Lycorine, a non-nucleoside RNA dependent RNA polymerase inhibitor, as potential treatment for emerging coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lycorine, a non-nucleoside RNA dependent RNA polymerase inhibitor, as potential treatment for emerging coronavirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. virosin.org [virosin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Pseudolycorine: A Guide for Laboratory Professionals
Pseudolycorine (B1215541) is a toxic alkaloid, and as such, requires careful handling and disposal to ensure the safety of laboratory personnel and to minimize environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Immediate Safety and Logistical Information
The cornerstone of safe chemical disposal is a thorough understanding of the substance's hazards and the implementation of appropriate safety measures.
Hazard Identification:
This compound is classified as a phenanthridine (B189435) alkaloid.[1] While a specific Safety Data Sheet (SDS) for this compound is not widely available, alkaloids as a class of compounds are often characterized by significant biological activity and potential toxicity. Therefore, this compound should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as other toxic effects.
Personal Protective Equipment (PPE):
Before handling this compound, it is imperative to wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and proper removal techniques should be employed to avoid skin contact.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Spill Procedures:
In the event of a this compound spill, immediate action is necessary to contain the spill and prevent exposure.
-
Evacuate and Isolate: Evacuate the immediate area of the spill and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an absorbent material from a chemical spill kit to contain the substance.
-
Clean-up: Carefully collect the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Operational and Disposal Plan
A systematic approach to the disposal of this compound is crucial for safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
All this compound waste, including pure substance, solutions, contaminated labware, and PPE, must be treated as hazardous waste. To prevent dangerous reactions, do not mix this compound waste with other waste streams.[2][3] Segregate waste into the following categories:
-
Solid Waste: Contaminated gloves, wipes, and disposable labware.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or broken glass.
Step 2: Containerization and Labeling
The choice of container and proper labeling are vital for the safe storage and transport of chemical waste.
-
Containers: Use containers that are compatible with this compound. For liquid waste, ensure containers are leak-proof and have secure caps.[3] Do not fill liquid waste containers to more than 75% capacity to allow for expansion.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of initial waste accumulation.
-
The hazards associated with the waste (e.g., "Toxic").
-
Step 3: Storage of Chemical Waste
Proper storage of chemical waste within the laboratory minimizes risks.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA near the point of generation.[2][5]
-
Secondary Containment: Hazardous wastes must be stored with secondary containment to prevent spills from reaching drains.[6][7]
-
Segregation: Incompatible hazardous wastes must be segregated to prevent reactions.[6]
Step 4: Disposal
The final disposal of this compound waste must be handled by a licensed professional waste disposal service.
-
Contact EHS: Contact your institution's EHS department to arrange for the collection and disposal of the waste.
-
Provide Inventory: Provide the EHS department with a complete inventory of the waste to be collected.[2]
-
Decontamination of Empty Containers: Containers that held this compound must be decontaminated before being disposed of as regular trash. This typically involves triple rinsing the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6][7]
Data Presentation
The following table summarizes key quantitative requirements for labeling and storing hazardous waste, based on general regulatory guidelines.
| Requirement | Specification |
| Container Labeling | "Hazardous Waste" clearly visible. Full chemical name(s) of all constituents. Approximate percentage of each constituent. Indication of hazards (e.g., flammable, corrosive, toxic). Date of initial waste accumulation. |
| Storage Time Limit | Varies by generator status and location; consult your EHS department. Typically, waste should be removed within 6 months of the start date.[2] |
| Maximum Accumulation | No more than 55 gallons of hazardous waste (cumulative) and one quart of acutely hazardous waste per satellite accumulation area.[2][5] |
Experimental Protocols
As this document provides general disposal guidance, specific experimental protocols involving this compound are not detailed. Researchers should develop a detailed experimental protocol that includes a waste management plan before beginning any work with this compound.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C16H19NO4 | CID 443689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. nipissingu.ca [nipissingu.ca]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
